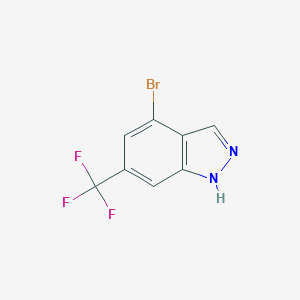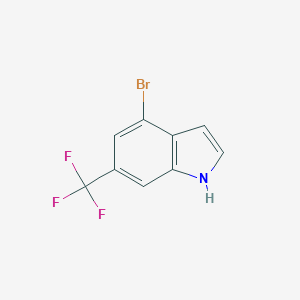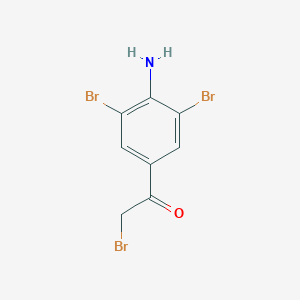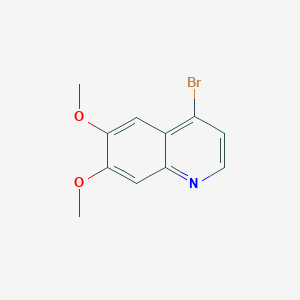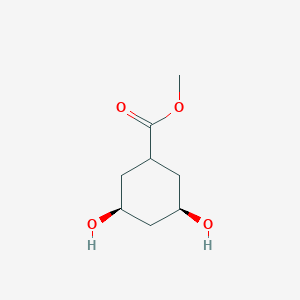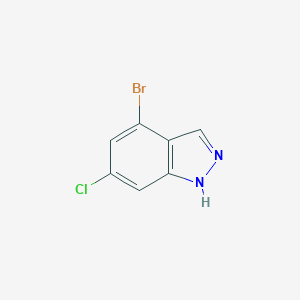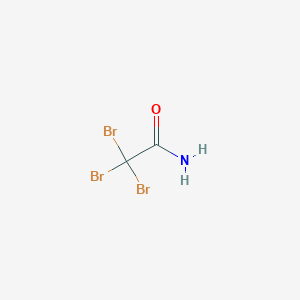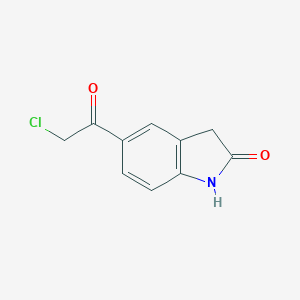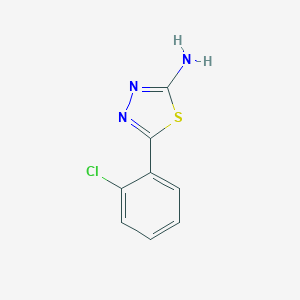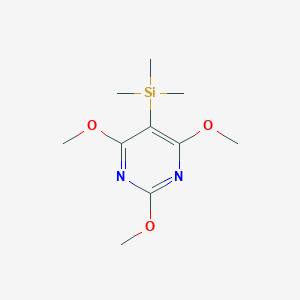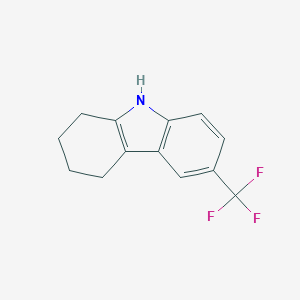
6-(三氟甲基)-2,3,4,9-四氢-1H-咔唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic organic compounds that have been widely studied due to their diverse biological activities and potential applications in various fields such as medicine, materials science, and organic electronics. The trifluoromethyl group (-CF₃) attached to the carbazole ring significantly influences the compound’s chemical properties, making it an interesting subject for research and industrial applications.
科学研究应用
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Carbazole derivatives, including 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer activities. They are investigated for their interactions with biological targets and their potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific proteins or enzymes.
Industry: In the materials science field, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired carbazole derivative. The reaction typically requires heating and may involve additional steps such as purification and isolation of the product.
Industrial Production Methods
In an industrial setting, the production of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced carbazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 2,3,4,9-tetrahydro-1H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
作用机制
The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. For example, the compound may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
相似化合物的比较
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Contains a chlorine atom instead of a trifluoromethyl group.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
属性
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYVRIEKBPDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315979 |
Source


|
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-84-7 |
Source


|
| Record name | 2805-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

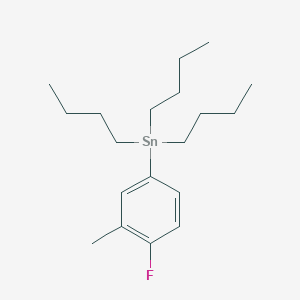
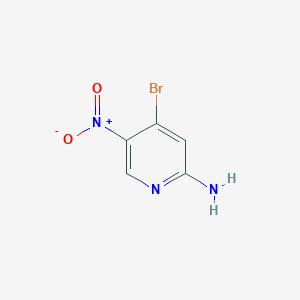
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
